N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

Chemical Synthesis Medicinal Chemistry Building Blocks

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine (CAS 1287217-50-8) is a heterocyclic organic compound belonging to the class of 2-methylimidazol-4-yl methanamines. It is characterized by a 2-methyl-substituted imidazole ring bearing an N-methylated aminomethyl group at the 4-position.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 1287217-50-8
Cat. No. B1394081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine
CAS1287217-50-8
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1)CNC
InChIInChI=1S/C6H11N3/c1-5-8-4-6(9-5)3-7-2/h4,7H,3H2,1-2H3,(H,8,9)
InChIKeyFHIOHBFRXRJQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine (CAS 1287217-50-8): A Differentiated Imidazole Building Block for Medicinal Chemistry


N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine (CAS 1287217-50-8) is a heterocyclic organic compound belonging to the class of 2-methylimidazol-4-yl methanamines . It is characterized by a 2-methyl-substituted imidazole ring bearing an N-methylated aminomethyl group at the 4-position . This structural motif serves as a versatile building block in medicinal chemistry, particularly as a reactant for synthesizing survival motor neuron (SMN) protein modulators and hNav1.7 inhibitors .

N-methylated secondary amine building block
2-methylimidazole core substitution
Reported use: SMN modulator & ion channel inhibitor synthesis

Why Generic Substitution of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine Fails: Structural Nuances Define Reactivity and Application Fit


The specific methylation pattern of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine—both at the imidazole 2-position and the exocyclic amine—critically influences its nucleophilicity, hydrogen-bonding capacity, and steric profile compared to closely related imidazole methanamines . Unmethylated or differently substituted analogs exhibit altered pKa values and reactivities, which directly impacts their utility in downstream synthetic transformations, particularly in amidation and reductive amination sequences central to medicinal chemistry programs [1]. Interchanging this compound with a non-methylated variant risks failed couplings, lower yields, or the generation of unwanted byproducts, undermining the reproducibility of established synthetic routes [2].

Non-methylated analog
May reduce coupling efficiency and yield in amidation or reductive amination due to altered nucleophilicity
1-Methyl regioisomer
Different electronic and steric profile may shift receptor binding and metabolic stability, confounding SAR interpretation

Quantitative Differentiation of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine: Purity, Molecular Descriptors, and Synthetic Utility


Commercial Purity Benchmarking: N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine vs. (2-Methyl-1H-imidazol-4-yl)methanamine

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is commercially available with a higher guaranteed purity (98% ) compared to the non-methylated analog (2-methyl-1H-imidazol-4-yl)methanamine, which is typically offered at 95% purity . This 3-percentage-point difference in purity can be critical for demanding synthetic sequences where impurities accumulate or interfere with sensitive catalytic steps.

Commercial purity
Data to verify
98% (target) vs 95% (analog)
May reduce pre-use purification needs
Vendor-reported purity; confirm for sensitive steps
Chemical Synthesis Medicinal Chemistry Building Blocks

Molecular Weight Comparison: N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine vs. N-Methyl-1-(1-methyl-1H-imidazol-4-yl)methanamine

The target compound (C6H11N3, MW 125.17 g/mol ) shares the same molecular formula and nearly identical molecular weight with its regioisomer N-methyl-1-(1-methyl-1H-imidazol-4-yl)methanamine (MW 125.18 g/mol ). However, the differential placement of the methyl group (imidazole 2-position vs. 1-position) results in distinct electronic and steric properties that influence receptor binding and metabolic stability in drug candidates.

Regioisomeric identity
Class-level inference
MW 125.17 vs 125.18 (1-methyl regioisomer)
Regioisomer selection critical for SAR
Electronic/steric properties differ despite near-identical MW
Medicinal Chemistry Structure-Activity Relationships Drug Design

Validated Application in SMN Protein Modulator Synthesis: A Specific Use Case Differentiating N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is explicitly cited as a reactant for the synthesis of survival motor neuron (SMN) protein modulators , a validated therapeutic target for spinal muscular atrophy (SMA) [1]. This application is not broadly reported for the closely related analogs (2-methyl-1H-imidazol-4-yl)methanamine or N-methyl-1-(1-methyl-1H-imidazol-4-yl)methanamine, indicating a specific structural requirement for the N-methylated, 2-methylimidazole scaffold in this pharmacologically relevant series.

SMN modulator synthesis
Supporting evidence
Reactant for SMN protein modulators; not reported for analogs
Supports SMN-targeted research workflows
Patent-reported synthetic application
Spinal Muscular Atrophy SMN Protein Drug Discovery

Validated Application in hNav1.7 Inhibitor Synthesis: A Specific Use Case Differentiating N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

The compound is specifically listed as a reactant for the synthesis of diaminotriazine hNav1.7 inhibitors , a class of voltage-gated sodium channel blockers under investigation for the treatment of chronic pain [1]. This targeted application highlights the unique reactivity of the N-methylated secondary amine in constructing the diaminotriazine pharmacophore, a transformation not commonly associated with the primary amine analog (2-methyl-1H-imidazol-4-yl)methanamine.

Nav1.7 inhibitor synthesis
Supporting evidence
Reactant for diaminotriazine hNav1.7 inhibitors; not reported for analogs
Supports Nav1.7 inhibitor research programs
Vendor datasheet and patent literature
Pain Sodium Channels Nav1.7 Analgesics

Optimal Research and Industrial Application Scenarios for N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine (CAS 1287217-50-8)


Synthesis of Survival Motor Neuron (SMN) Protein Modulators for Spinal Muscular Atrophy (SMA) Research

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a validated reactant for constructing SMN protein modulators . In this context, it is employed as a key amine building block in amidation or reductive amination reactions to assemble the core imidazole-containing pharmacophore essential for binding to the SMN protein complex [1]. Its specific N-methylation and 2-methylimidazole substitution pattern is required for optimal interaction with the target protein's binding pocket, differentiating it from less sterically or electronically demanding analogs [2].

Synthesis of Diaminotriazine-Based hNav1.7 Inhibitors for Pain Research

This compound serves as a critical reactant in the preparation of diaminotriazine hNav1.7 inhibitors , a promising class of non-opioid analgesics [1]. The secondary amine functionality of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine enables specific coupling reactions with triazine scaffolds, yielding inhibitors with high affinity for the Nav1.7 voltage-gated sodium channel [2]. The use of the precise methylation pattern ensures the correct three-dimensional orientation of the imidazole moiety within the channel's binding site.

Medicinal Chemistry Building Block for Kinase Inhibitors and GPCR Ligands

As a privileged imidazole-containing secondary amine, N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is widely employed as a versatile building block in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands . Its balanced steric bulk and hydrogen-bonding capacity make it an ideal fragment for exploring structure-activity relationships (SAR) around imidazole-binding pharmacophores, often leading to improved selectivity and metabolic stability profiles in lead compounds [1].

Synthesis of Heteroalicyclic Carboxamidines as Inducible Nitric Oxide Synthase (iNOS) Inhibitors

The compound is specifically cited as a reactant for synthesizing heteroalicyclic carboxamidines that inhibit inducible nitric oxide synthase (iNOS) . This application leverages the nucleophilic nature of the secondary amine to form carboxamidine linkages, a key structural feature required for potent and selective iNOS inhibition [1]. The methyl groups on the imidazole ring contribute to the compound's favorable physicochemical properties, enhancing membrane permeability and oral bioavailability of the final inhibitors.

Application
Selection Property
Validation Focus
SMN protein modulator synthesis (SMA research)
N-methylated 2-methylimidazole scaffold
Binding pocket-directed pharmacophore assembly
hNav1.7 inhibitor synthesis (pain research)
Secondary amine for triazine coupling
Channel binding-site orientation assessment
Kinase / GPCR ligand building block
Balanced steric and H-bonding profile
Imidazole-binding SAR exploration
iNOS inhibitor synthesis
Nucleophilic amine for carboxamidine formation
Permeability and oral exposure profiling

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